molecular formula C15H17N5O3S B2925137 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1286726-96-2

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2925137
CAS No.: 1286726-96-2
M. Wt: 347.39
InChI Key: IXCHEDFIMYBMPU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule containing three distinct pharmacophores: a 1,2-oxazole ring, a 1,3-thiazole ring, and a 1,3,4-oxadiazole scaffold. The molecule’s molecular weight is approximately 375.42 g/mol (calculated), with a purity-dependent synthesis protocol involving cyclization and coupling reactions, as inferred from analogous 1,3,4-oxadiazole syntheses .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-7-11(9(3)23-20-7)5-6-12(21)17-15-19-18-14(22-15)13-8(2)16-10(4)24-13/h5-6H2,1-4H3,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCHEDFIMYBMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling with an oxadiazole derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its triheterocyclic architecture. Below is a comparative analysis with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycles Substituents Bioactivity (Reported) Reference
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide 1,2-oxazole, 1,3-thiazole, 1,3,4-oxadiazole 3,5-dimethyl (oxazole), 2,4-dimethyl (thiazole), propanamide linker Limited direct data; inferred kinase inhibition
5-(3,5-dimethylisoxazol-4-yl)-1,3,4-oxadiazole-2-thiol 1,2-oxazole, 1,3,4-oxadiazole 3,5-dimethyl (oxazole), thiol group at position 2 Antimicrobial (MIC: 8 µg/mL for S. aureus)
5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine 1,3-thiazole, 1,3,4-oxadiazole 2,4-dimethyl (thiazole), amine group at position 2 Anticancer (IC₅₀: 12 µM for HeLa cells)
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide Pyridine, 1,3,4-oxadiazole Pyridinyl substituent, propanamide linker Moderate COX-2 inhibition (IC₅₀: 45 µM)

Key Findings

Bioactivity: Unlike simpler 1,3,4-oxadiazoles (e.g., 5-(3,5-dimethylisoxazol-4-yl)-1,3,4-oxadiazole-2-thiol), which show antimicrobial activity, the target compound’s dual heterocyclic substitution (oxazole + thiazole) may enhance selectivity for kinase targets, as thiazole derivatives are known ATP-competitive inhibitors .

Synthetic Complexity : The compound requires multi-step synthesis, including oxazole-thiazole pre-functionalization and oxadiazole cyclization, whereas analogs like N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide are synthesized via simpler amidoxime routes .

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound exhibits a complex molecular structure characterized by:

  • Oxazole Ring : Known for its diverse biological activities.
  • Thiazole Moiety : Contributes to pharmacological properties.
  • Propanamide Backbone : Enhances stability and bioavailability.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC19_{19}H20_{20}N4_{4}O3_{3}S
Molecular Weight372.45 g/mol
LogP (Partition Coefficient)3.063
Water Solubility (LogS)-3.30

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:

  • Formation of the Oxazole Ring : Utilizing condensation reactions.
  • Synthesis of the Thiazole and Oxadiazole Rings : Involving cyclization processes.
  • Final Coupling to Form Propanamide : Optimizing reaction conditions for yield and purity.

Industrial Production

In industrial settings, automated systems are employed to monitor reaction parameters continuously, ensuring consistent quality and efficiency.

Antimicrobial Properties

Preliminary studies indicate that the compound possesses significant antimicrobial activity. The mechanism involves inhibiting bacterial cell wall synthesis through interactions with microbial targets.

CompoundActivity TypeMechanism
This compoundAntimicrobialInhibits bacterial cell wall synthesis
2-(3,5-Dimethylisoxazolyl)benzamideAnticancerInduces apoptosis in cancer cells

Anticancer Activity

Research has shown that derivatives of this compound may induce apoptosis in various cancer cell lines. The presence of the oxazole and thiazole rings enhances its interaction with cancer-related molecular targets.

The compound is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. Detailed studies on its molecular targets are essential for understanding its full therapeutic potential.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of the compound against several bacterial strains. Results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a therapeutic agent against resistant strains.

Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that the compound effectively induced apoptosis through the activation of caspase pathways. This suggests a promising role in cancer therapy.

Study 3: Structure-Activity Relationship (SAR)

Research focused on modifying various functional groups to enhance biological activity. Substitutions on the thiazole ring were found to significantly improve potency against specific microbial strains.

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